Explicit Patent Designation as a 'Most Preferred Embodiment' for SKCa/IKCa/BKCa Ion Channel Modulation
In patent WO2000069838A1 claiming ion channel modulating agents, 2-Amino-4,5-dimethylbenzothiazole is explicitly listed as one of only three 'most preferred' chemical compounds (alongside 2-Amino-4,5-dichlorobenzothiazole and a tetrahydronaphtho analog) for modulating SKCa, IKCa, and BKCa channels [1]. This places the 4,5-dimethyl substitution pattern within the highest tier of inventor preference among all claimed benzothiazole derivatives, a designation not afforded to the unsubstituted parent, 4-methyl, 5,6-dimethyl, or 4,7-dimethyl isomers.
| Evidence Dimension | Inventor-designated preference tier in patent claims for SK/IK/BK channel modulation |
|---|---|
| Target Compound Data | Explicitly designated as 'most preferred embodiment' |
| Comparator Or Baseline | Unsubstituted 2-aminobenzothiazole, 4-methyl, 5,6-dimethyl, and 4,7-dimethyl isomers: not listed as 'most preferred embodiment' |
| Quantified Difference | Qualitative categorical designation; top tier vs. not top tier |
| Conditions | Patent claims analysis; chemical compounds of general formula for use in ion channel modulation (SKCa, IKCa, BKCa) |
Why This Matters
Patent-derived preference signals a higher probability of demonstrated or anticipated biological activity in ion channel assays, guiding procurement for neuroscience or cardiovascular drug discovery programs targeting SK/IK/BK channels.
- [1] PCT Patent WO2000069838A1. Ion channel modulating agents. Filed 12 May 2000, published 23 November 2000. Paragraph [0055]–[0057]. Assignee: NeuroSearch A/S. View Source
